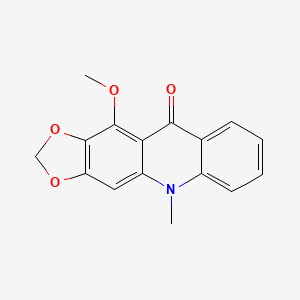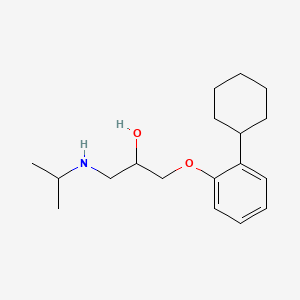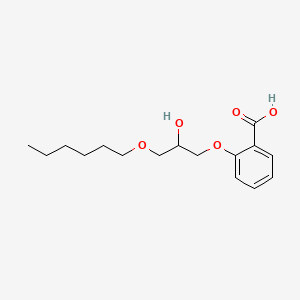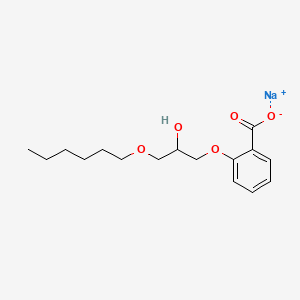
大豆苷元
概述
描述
Glycitein is an O-methylated isoflavone, which accounts for 5-10% of the total isoflavones in soy food products . It is a phytoestrogen with weak estrogenic activity, comparable to that of other soy isoflavones . Glycitein is known for its antioxidant properties and benefits in protecting the cardiovascular system .
科学研究应用
Glycitein has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In medicine, glycitein has been studied for its potential in treating colon cancer . It has also been recognized for its antioxidant and anti-allergic activities . In biology, glycitein is used to study its effects on estrogen receptors and its role in plant-microbe interactions .
作用机制
The mechanism by which glycitein exerts its effects involves its interaction with estrogen receptors. Glycitein has weak estrogenic activity, which means it can mimic the effects of estrogen in the body . It also interacts with various molecular targets and pathways, including the mitogen-activated protein kinase signaling pathway, the phosphatidylinositol-3-kinase-Akt signaling pathway, and the p53 signaling pathway .
安全和危害
未来方向
Glycitein has shown potential in managing depression and impaired memory by inhibiting lipid peroxidation and inflammatory stress . Sensory testing using processed products made from soybean seeds defective in glycitein isoflavones will be necessary to evaluate whether the absence of glycitein has a positive effect on the taste of processed foods such as soymilk, tofu, or natto .
生化分析
Biochemical Properties
Glycitein interacts with various enzymes, proteins, and other biomolecules. It is a methoxyisoflavone and a 7-hydroxyisoflavone . In its chemical structure, position 6 is substituted by a methoxy group, and positions 4′ and 7 are substituted by hydroxy groups . Glycitein has antioxidant properties and benefits for protecting the cardiovascular system . It can function as an antioxidant by blocking the damage caused by free radicals .
Cellular Effects
Glycitein has been found to have various effects on different types of cells. For instance, it has been shown to have anticancer properties, inhibiting cell proliferation in breast cancer and prostate cancer, and exerting a cytotoxic effect on gastric cancer cells . Additionally, glycitein has been found to increase the viability of human dermal fibroblast and alleviate MMP-1 expression caused by UV irradiation .
Molecular Mechanism
Glycitein exerts its effects at the molecular level through various mechanisms. For instance, it has been found to interact with 17beta-estradiol, indicating that its estrogenic activity is weak . Its metabolism occurs in the human intestine by the microbiota inhabiting this part of the body . It can also be processed in the liver .
Temporal Effects in Laboratory Settings
In laboratory settings, glycitein has been found to have various effects over time. For instance, glycitein was found to alleviate beta-amyloid-induced toxicity and oxidative stress in transgenic Caenorhabditis elegans .
Dosage Effects in Animal Models
In animal models, the effects of glycitein have been found to vary with different dosages. For instance, glycitein (6 mg/kg) was found to be more effective than the 3 mg/kg dose of glycitein in preventing reserpine-induced depression and oxidative stress .
Metabolic Pathways
Glycitein is involved in various metabolic pathways. For instance, glycitein aglycone is synthesized from liquiritigenin by flavonoid 6-hydroxylase (F6H, a member of the cytochrome P450 family), IFS, HID, and O-methyltransferase (OMT) .
准备方法
Synthetic Routes and Reaction Conditions: Glycitein can be synthesized through various methods, including extraction from soybeans. The extraction process typically involves the use of solvents such as methanol, ethanol, and acetone . The structural and electronic properties of the molecular clusters of glycitein with these solvents have been investigated using density functional theory methods .
Industrial Production Methods: In industrial settings, glycitein is often extracted from soybeans using high-performance liquid chromatography (HPLC) and other chromatographic techniques . These methods ensure the purity and quality of the extracted glycitein.
化学反应分析
Types of Reactions: Glycitein undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, glycitein can be glycosylated to form glycosides, which are more water-soluble and stable .
Common Reagents and Conditions: Common reagents used in the reactions involving glycitein include methanol, ethanol, and acetone for extraction . The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions involving glycitein include its glycosides, such as 4’-O-β-glucosides and 7-O-β-glucosides . These products have enhanced solubility and stability, making them suitable for various applications.
相似化合物的比较
Glycitein is similar to other isoflavones such as genistein and daidzein. it is unique due to its methoxy group at position C-6 . This structural difference gives glycitein distinct properties, such as its specific antioxidant and estrogenic activities . Compared to genistein and daidzein, glycitein has a weaker estrogenic activity but still offers significant health benefits .
Similar Compounds:
- Genistein
- Daidzein
Glycitein’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
7-hydroxy-3-(4-hydroxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-15-6-11-14(7-13(15)18)21-8-12(16(11)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYUAIFZCFRPTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40193960 | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
40957-83-3 | |
| Record name | Glycitein | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40957-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycitein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040957833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycitein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40193960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCITEIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92M5F28TVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycitein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005781 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid](/img/structure/B1671835.png)

![Methyl 2-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B1671837.png)


![5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1671845.png)